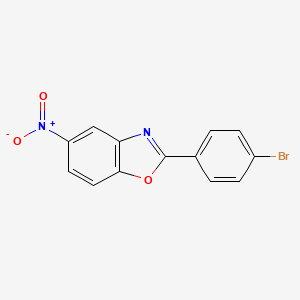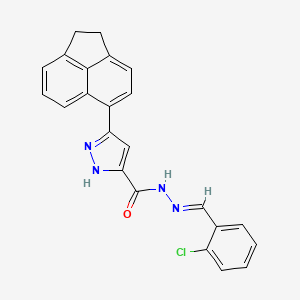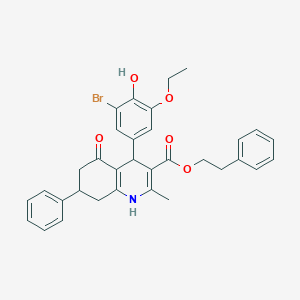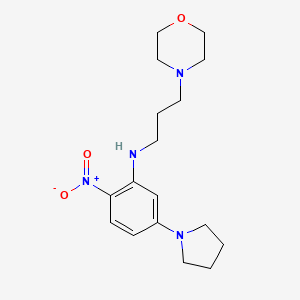![molecular formula C17H12BrClN4O2 B11682785 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682785.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-3-(4-clorofenil)-1H-pirazol-5-carbohidrazida es un compuesto químico que pertenece a la clase de las bases de Schiff. Las bases de Schiff son compuestos que se forman típicamente por la condensación de aminas primarias con compuestos carbonílicos. Este compuesto en particular se caracteriza por la presencia de un átomo de bromo, un grupo hidroxilo y un grupo clorofenilo, lo que lo convierte en una molécula de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-3-(4-clorofenil)-1H-pirazol-5-carbohidrazida normalmente implica la reacción de 5-bromo-2-hidroxibenzaldehído con 3-(4-clorofenil)-1H-pirazol-5-carbohidrazida en condiciones específicas. La reacción se suele llevar a cabo en un disolvente orgánico como etanol o metanol, y la mezcla se refluye durante varias horas para asegurar la reacción completa. El producto se purifica entonces por recristalización o cromatografía para obtener el compuesto deseado con alta pureza .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el disolvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar el uso de reactores de flujo continuo para aumentar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-3-(4-clorofenil)-1H-pirazol-5-carbohidrazida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo puede oxidarse para formar un grupo carbonilo.
Reducción: La base de Schiff puede reducirse para formar la amina correspondiente.
Sustitución: El átomo de bromo puede sustituirse por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como los tioles, las aminas o los haluros pueden utilizarse en condiciones básicas o ácidas.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo produciría un compuesto carbonílico, mientras que la reducción de la base de Schiff produciría una amina.
Aplicaciones Científicas De Investigación
N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-3-(4-clorofenil)-1H-pirazol-5-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos.
Biología: El compuesto ha sido estudiado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-3-(4-clorofenil)-1H-pirazol-5-carbohidrazida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a iones metálicos, formando complejos estables que pueden interferir con los procesos biológicos. Además, su estructura de base de Schiff le permite interactuar con diversas enzimas y receptores, inhibiendo potencialmente su actividad y dando lugar a efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-3-metil-1-fenil-1H-tieno[2,3-c]pirazol-5-carbohidrazida
- N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-3-{3-[(2-clorobencil)oxi]fenil}-1H-pirazol-5-carbohidrazida
- N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-3-(1,2-dihidro-5-acenaftilenil)-1H-pirazol-5-carbohidrazida
Unicidad
La unicidad de N'-[(E)-(5-bromo-2-hidroxifenil)metilideno]-3-(4-clorofenil)-1H-pirazol-5-carbohidrazida radica en su patrón específico de sustitución, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C17H12BrClN4O2 |
|---|---|
Peso molecular |
419.7 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12BrClN4O2/c18-12-3-6-16(24)11(7-12)9-20-23-17(25)15-8-14(21-22-15)10-1-4-13(19)5-2-10/h1-9,24H,(H,21,22)(H,23,25)/b20-9+ |
Clave InChI |
PJFPNNRWNHJQMU-AWQFTUOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682715.png)

![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
![4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide](/img/structure/B11682731.png)
![Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11682737.png)


![(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682751.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682753.png)
![Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11682755.png)
![methyl 4-({(2Z)-6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11682768.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11682770.png)
